3,4-difluoro-N-{[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide
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Overview
Description
3,4-DIFLUORO-N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorobenzamide moiety and a tetrahydro-methanopyridodiazocin ring system. The presence of fluorine atoms and the specific arrangement of functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-difluoroaniline with an appropriate acylating agent under controlled conditions.
Construction of the Tetrahydro-Methanopyridodiazocin Ring: The next step involves the formation of the tetrahydro-methanopyridodiazocin ring system through a series of cyclization reactions. This may include the use of specific catalysts and reagents to achieve the desired ring closure.
Introduction of the Carbonothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluorine atoms in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
3,4-DIFLUORO-N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and the unique ring system contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-N-[(1S)-3-[(1R,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboximidic acid
- 1,5-Difluoro-2,4-dinitrobenzene
Uniqueness
3,4-DIFLUORO-N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}BENZAMIDE stands out due to its unique combination of a difluorobenzamide core and a tetrahydro-methanopyridodiazocin ring system. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H17F2N3O2S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
3,4-difluoro-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]benzamide |
InChI |
InChI=1S/C19H17F2N3O2S/c20-14-5-4-12(7-15(14)21)18(26)22-19(27)23-8-11-6-13(10-23)16-2-1-3-17(25)24(16)9-11/h1-5,7,11,13H,6,8-10H2,(H,22,26,27)/t11-,13-/m0/s1 |
InChI Key |
XPEUTNRETWJMQH-AAEUAGOBSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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